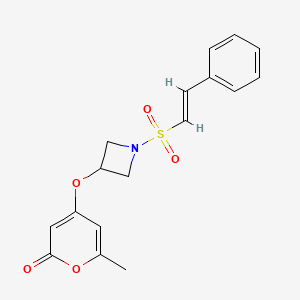

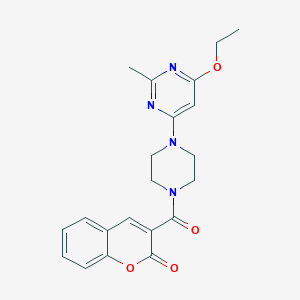

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the pyranone ring. The azetidine ring, being a small cyclic structure, could introduce some strain into the molecule .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, azetidines are known to participate in various reactions, including ring-opening reactions . Pyranones, being carbonyl compounds, can undergo typical carbonyl reactions such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any functional groups, and its stereochemistry .Applications De Recherche Scientifique

Heterocyclic Amino Acid Derivatives

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: belongs to the class of heterocyclic amino acids. Researchers have synthesized and characterized this compound via [3+2] cycloaddition. Its structure has been confirmed using detailed NMR spectroscopy, HRMS, and elemental analysis . The incorporation of selenium in its structure adds to its uniqueness.

Antimicrobial Activity

This compound has demonstrated antimicrobial potential. Specifically, 6-methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester exhibited significant activity against Escherichia coli (pMIC (ec) = 2.50 μM/mL) and emerged as a potent antimicrobial agent. It was nearly equipotent to the standard drug norfloxacin .

Anticancer Properties

Another exciting application lies in its anticancer potential. The compound 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was more potent than the standard drug 5-fluorouracil against HCT-116 colon cancer cells (IC (50) = 5 μg/mL). It emerged as a promising anticancer agent .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies highlighted the importance of topological parameters, such as the Balaban index (J), and lipophilicity (log P) in describing the antimicrobial activity of synthesized compounds. These insights contribute to understanding the compound’s behavior .

Selenium Biochemistry

Given the selenium content, this compound aligns with the essential role of selenium in antioxidant selenoproteins, protecting against oxidative stress in humans and animals. Its unique structure adds to the diversity of bioactive selenium compounds .

Azetidine Ring Conformation

The azetidine ring, present in this compound, has been identified as a conformationally restricted component of pharmacologically important molecules. It appears in synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA), and even in the antihypertensive drug azelnidipine .

Mécanisme D'action

Propriétés

IUPAC Name |

6-methyl-4-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-13-9-15(10-17(19)22-13)23-16-11-18(12-16)24(20,21)8-7-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWLHPIARGTBF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)

![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide](/img/structure/B2455003.png)

![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2455005.png)

![N-(3-chlorophenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2455007.png)

![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2455018.png)